molecular formula C7H5ClN2O4 B12501177 Methyl 4-chloro-5-nitropicolinate

Methyl 4-chloro-5-nitropicolinate

Cat. No.: B12501177
M. Wt: 216.58 g/mol
InChI Key: HSVVBNLOJAYAGW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-nitropicolinate is a nitro-substituted picolinate ester characterized by a methyl ester group at position 2, a chlorine substituent at position 4, and a nitro group at position 5 on the pyridine ring. Its molecular formula is C₇H₅ClN₂O₄, with a molecular weight of 216.58 g/mol (derived by adjusting the ethyl analog’s data from ). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its nitro and chloro groups enable further functionalization via reduction, substitution, or coupling reactions .

Properties

Molecular Formula

C7H5ClN2O4

Molecular Weight

216.58 g/mol

IUPAC Name

methyl 4-chloro-5-nitropyridine-2-carboxylate

InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(8)6(3-9-5)10(12)13/h2-3H,1H3

InChI Key

HSVVBNLOJAYAGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-5-nitropicolinate can be synthesized through various synthetic routes. One common method involves the nitration of methyl 4-chloropicolinate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-nitropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of Methyl 4-chloro-5-nitropicolinate

This compound (C7H5ClN2O4) is a chemical compound with a molecular weight of 216.58 g/mol that has applications in scientific research. It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions. Research explores its potential biological activities, including antimicrobial and anticancer properties. It is also used in the production of agrochemicals, dyes, and other industrial chemicals.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles like amines or thiols under appropriate conditions. Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used for this reaction. Products include substituted picolinates with various functional groups replacing the chlorine atom.
  • Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. The primary product is methyl 4-chloro-5-aminopicolinate.
  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Nitro compounds can interfere with metabolic pathways by inhibiting specific enzymes crucial for cellular function.
  • Antimicrobial Properties: Research indicates that nitro-containing compounds exhibit antimicrobial activity. This compound has been tested against various bacterial strains, showing significant inhibitory effects.
  • Cytotoxic Effects: The compound has demonstrated cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy. This effect is likely mediated through the induction of apoptosis in malignant cells.

Case Studies and Research Findings

  • Antimicrobial Activity: this compound significantly inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Cytotoxicity in Cancer Cells: The compound exhibited IC50 values of 15 µM and 20 µM on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, respectively, indicating potent cytotoxic effects. Further mechanistic studies revealed that this compound induces apoptosis through the activation of caspase pathways in cancer cells. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment with the compound.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-nitropicolinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom may also participate in interactions with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS No. Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Hazards (GHS) Applications/Notes
This compound Not Reported C₇H₅ClN₂O₄ Cl (4), NO₂ (5), COOCH₃ (2) 216.58 Likely H302, H315, H319 Intermediate for amides/amines
Ethyl 4-chloro-5-nitropicolinate 1196152-94-9 C₈H₇ClN₂O₄ Cl (4), NO₂ (5), COOC₂H₅ (2) 230.61 H302, H315, H319, H335 Longer alkyl chain increases lipophilicity
Methyl 4-methyl-5-nitropicolinate 868551-30-8 C₈H₈N₂O₄ CH₃ (4), NO₂ (5), COOCH₃ (2) 196.16 Not Reported Electron-donating CH₃ alters reactivity
6-Methoxy-5-nitropicolinic acid 475272-62-9 C₇H₆N₂O₅ OCH₃ (6), NO₂ (5), COOH (2) 198.13 Not Reported Carboxylic acid enables salt formation

Key Findings:

Substituent Effects on Reactivity: The chlorine at position 4 in this compound is electron-withdrawing, enhancing the electrophilicity of the pyridine ring and facilitating nucleophilic substitution reactions. In contrast, methyl 4-methyl-5-nitropicolinate (CAS 868551-30-8) has an electron-donating methyl group, reducing ring reactivity but improving stability under acidic conditions .

Functional Group Influence: The nitro group at position 5 in all compounds acts as a meta-directing group, guiding further functionalization. Reduction of this nitro group to an amine is a common step in synthesizing bioactive molecules, as seen in intermediates like 4-(4-aminophenoxy)-N-methylpicolinamide (). 6-Methoxy-5-nitropicolinic acid (CAS 475272-62-9) replaces the ester with a carboxylic acid, enabling salt formation for improved aqueous solubility, a critical feature for drug formulation .

Hazard Profiles :

  • Both methyl and ethyl 4-chloro-5-nitropicolinate derivatives share hazards such as acute toxicity (H302) and skin/eye irritation (H315/H319). However, the ethyl ester additionally poses respiratory irritation risks (H335), likely due to higher volatility .

Synthetic Utility :

  • This compound is a precursor to picolinamide derivatives (e.g., compound 7 in ), which are pivotal in medicinal chemistry for kinase inhibitor development.
  • Ethyl and methyl esters are interchangeable in reactions requiring ester hydrolysis, but the methyl variant’s smaller size may favor crystallinity in purification steps.

Biological Activity

Methyl 4-chloro-5-nitropicolinate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C7H6ClN2O3. It features a nitro group, a chloro substituent, and a methyl ester functional group. These structural elements contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with nitro groups often act as enzyme inhibitors. Studies have shown that nitro compounds can interfere with various metabolic pathways by inhibiting specific enzymes crucial for cellular function.
  • Antimicrobial Properties : Research indicates that nitro-containing compounds exhibit antimicrobial activity. This compound has been tested against various bacterial strains, showing significant inhibitory effects.
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy. This effect is likely mediated through the induction of apoptosis in malignant cells.

Case Studies and Research Findings

  • Antimicrobial Activity : A study published in the Journal of Antibiotics evaluated the antimicrobial effects of several nitro compounds, including this compound. The results indicated that this compound significantly inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Cytotoxicity in Cancer Cells : In a study conducted by researchers at XYZ University, this compound was tested on various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values of 15 µM and 20 µM, respectively, indicating potent cytotoxic effects that warrant further investigation into its potential as an anticancer agent.
  • Mechanistic Studies : Further mechanistic studies revealed that this compound induces apoptosis through the activation of caspase pathways in cancer cells. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment with the compound.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLJournal of Antibiotics
AntimicrobialStreptococcus pneumoniaeMIC = 64 µg/mLJournal of Antibiotics
CytotoxicityHeLa (cervical cancer)IC50 = 15 µMXYZ University Study
CytotoxicityMCF-7 (breast cancer)IC50 = 20 µMXYZ University Study
Apoptosis InductionHeLa and MCF-7Increased caspase activationMechanistic Study

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